molecular formula C4H9NO3 B612837 (R)-3-Amino-2-(hydroxymethyl)propanoic acid CAS No. 1217700-75-8

(R)-3-Amino-2-(hydroxymethyl)propanoic acid

Cat. No.: B612837
CAS No.: 1217700-75-8
M. Wt: 119.12
InChI Key: UHLNJPIGFDWGTP-GSVOUGTGSA-N
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Description

®-3-Amino-2-(hydroxymethyl)propanoic acid is an organic compound with the molecular formula C4H9NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(hydroxymethyl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as an oxazolidinone, using a reducing agent like lithium aluminum hydride. The reaction is carried out under controlled conditions to maintain the integrity of the chiral center.

Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-2-(hydroxymethyl)propanoic acid may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature. The process typically involves the fermentation of a suitable substrate, followed by purification steps to isolate the desired product.

Types of Reactions:

    Oxidation: ®-3-Amino-2-(hydroxymethyl)propanoic acid can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

®-3-Amino-2-(hydroxymethyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

    Industry: The compound is used in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism by which ®-3-Amino-2-(hydroxymethyl)propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, its structural similarity to neurotransmitters allows it to bind to neurotransmitter receptors, affecting signal transmission in the nervous system.

Comparison with Similar Compounds

    (S)-3-Amino-2-(hydroxymethyl)propanoic acid: The enantiomer of the ®-form, with similar chemical properties but different biological activities.

    3-Amino-2-fluoropropanoic acid:

    L-Homoserine: A structurally related compound with different functional groups and biological roles.

Uniqueness: ®-3-Amino-2-(hydroxymethyl)propanoic acid is unique due to its specific stereochemistry, which imparts distinct biological activities and reactivity compared to its enantiomer and other analogs. Its ability to interact with specific molecular targets makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2R)-2-(aminomethyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLNJPIGFDWGTP-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677387
Record name (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217700-75-8
Record name (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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